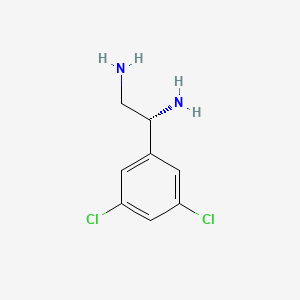
(1S)-1-(3-Methyl(2-pyridyl))butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-Methyl(2-pyridyl))butylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group and a butylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and butylamine.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-Methyl(2-pyridyl))butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine ring and the amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(3-Methyl(2-pyridyl))butylamine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as its ability to act as a drug candidate for certain diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))butylamine would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S)-1-(3-Methyl(2-pyridyl))butylamine include other pyridine derivatives and amines, such as:
- 3-Methylpyridine
- Butylamine
- 2-Pyridylmethylamine
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both the pyridine ring and the butylamine chain. This unique combination may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
(1S)-1-(3-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-5-9(11)10-8(2)6-4-7-12-10/h4,6-7,9H,3,5,11H2,1-2H3/t9-/m0/s1 |
Clé InChI |
WGXKOFUCZSBSMJ-VIFPVBQESA-N |
SMILES isomérique |
CCC[C@@H](C1=C(C=CC=N1)C)N |
SMILES canonique |
CCCC(C1=C(C=CC=N1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)






![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)


![5-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13037887.png)
![2-Azabicyclo[3.1.0]hexan-4-one hydrochloride](/img/structure/B13037889.png)

![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13037900.png)
